REACTION_CXSMILES
|
O[C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[C:8]([O:10]CC)=[O:9].P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[C:8]([OH:10])=[O:9]
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
|
OC1=C(C=NN1C)C(=O)OCC
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Type
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CUSTOM
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Details
|
was stirred at 90° to 100° C. for 65 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Excessive phosphorus oxychloride was evaporated under reduced pressure
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Type
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ADDITION
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Details
|
the residue was poured into ice-water
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Type
|
FILTRATION
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Details
|
The precipitated crystals were filtered
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Type
|
CUSTOM
|
Details
|
dried
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Reaction Time |
65 h |
Name
|
|
Type
|
product
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Smiles
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ClC1=C(C=NN1C)C(=O)O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |